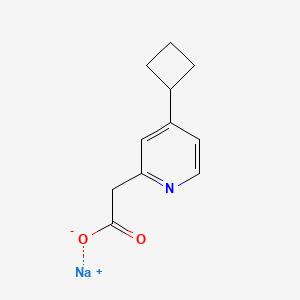

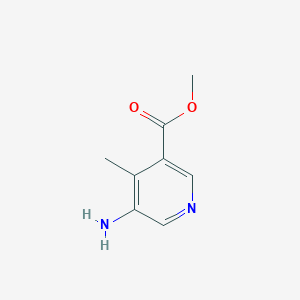

3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of certain enzymes and has been found to have a variety of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Compounds containing sulfonyl moieties, including derivatives similar to 3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one, have been synthesized and evaluated for their antimicrobial activities. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives incorporating a sulfonyl moiety were prepared and some showed antimicrobial activity (Ammar et al., 2004). Another study synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which were treated with various reagents to yield compounds that furnished significant antimicrobial activity (El‐Emary et al., 2002).

Addition-Rearrangement Reactions

Addition-rearrangement reactions involving arylsulfonyl isocyanates and 3,4-dihydro-2-methoxy-2H-pyrans have been explored to synthesize functionalized 2-piperidones, demonstrating the chemical versatility of sulfonyl-containing compounds in synthetic organic chemistry (Jao et al., 1996).

Antimicrobial and Antitumor Activities

A series of pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety have been synthesized, showing that derivatives with one sulfonyl group are more effective against various bacteria and fungi than those with two sulfonyl groups, indicating the potential for antimicrobial applications (Alsaedi et al., 2019). Another study synthesized novel pyrimidinyl pyrazole derivatives, some of which exhibited potent cytotoxicity against tumor cell lines in vitro and in vivo, highlighting the therapeutic potential of sulfonyl-containing compounds in cancer treatment (Naito et al., 2005).

Diels-Alder Reactivity

Vinylsulfoxyallenes, which could be analogs to compounds containing sulfonyl groups, have been shown to undergo [4+2] cycloadditions with various dienophiles, leading to the synthesis of phenylsulfinylpyridazines and spirocyclic phenylsulfinyl-2H-pyran-3(6H)-ones, demonstrating the reactivity of sulfonyl-containing compounds in cycloaddition reactions (Wang et al., 1994).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-18(8-13-26(23,24)16-4-2-1-3-5-16)21-11-6-15(7-12-21)25-17-14-19-9-10-20-17/h1-5,9-10,14-15H,6-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIYFQABLHGWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)

![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)

![ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2526977.png)

![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)